Ornithine oxoglurate
Overview
Description
Mechanism of Action
Target of Action
Cetornan, also known as Ornithine Oxoglutarate (OGO), primarily targets the urea cycle in the liver . The urea cycle is a series of biochemical reactions that produce urea from ammonia (NH3). This process is crucial for the removal of excess nitrogen from the body .
Mode of Action
Cetornan interacts with its targets by providing two key molecules: ornithine and alpha-ketoglutarate . Ornithine is a non-protein amino acid that plays a central role in the urea cycle, allowing for the disposal of excess nitrogen . Alpha-ketoglutarate is a key intermediate in the Krebs cycle (also known as the citric acid cycle), a series of chemical reactions used by all aerobic organisms to release stored energy .
Biochemical Pathways
Cetornan affects two main biochemical pathways: the urea cycle and the Krebs cycle . In the urea cycle, ornithine combines with carbamoyl phosphate to form citrulline, which is then converted into arginine. The conversion of arginine back into ornithine produces urea, which is excreted from the body . In the Krebs cycle, alpha-ketoglutarate is converted into succinyl CoA, releasing energy .
Pharmacokinetics
It is known that the compound is used as an adjuvant to nutrition in elderly undernourished subjects . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cetornan.
Result of Action
The action of Cetornan leads to the disposal of excess nitrogen and the production of energy . This can help improve nutritional health, particularly in elderly patients . It is also used in liver therapy .
Action Environment
The efficacy and stability of Cetornan can be influenced by various environmental factors. For instance, the presence of other nutrients can affect the absorption and effectiveness of Cetornan . Additionally, certain medical conditions, such as a syndrome of malabsorption of glucose and galactose, may affect the use of this medication .
Biochemical Analysis
Biochemical Properties
It is known that the compound contains one active pharmaceutical ingredient, 2,5-Diaminopentanoate .
Cellular Effects
The compound has been used as an adjuvant to nutrition in elderly undernourished subjects . The absence of clinical data demonstrating the efficacy of Cetornan makes it difficult to fully understand its impact on various types of cells and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ornithine oxoglurate is synthesized by combining ornithine and alpha-ketoglutaric acid in a stoichiometric ratio. The reaction typically occurs in an aqueous medium, where the two components are mixed and allowed to react, forming the salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory. The process includes the purification of the final product to ensure it meets pharmaceutical standards. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ornithine oxoglurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ornithine oxoglurate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in the urea cycle and its effects on nitrogen metabolism.
Medicine: Used in liver therapy and to improve nutritional health in elderly patients.
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
Comparison with Similar Compounds
Ornithine: An amino acid involved in the urea cycle.
Alpha-Ketoglutaric Acid: A key intermediate in the Krebs cycle.
L-Ornithine-L-Aspartate: A compound used to reduce ammonium levels in hepatic encephalopathy.
Uniqueness: Ornithine oxoglurate is unique due to its dual role in both the urea cycle and the Krebs cycle. This dual functionality allows it to effectively detoxify ammonia and support energy production, making it particularly valuable in medical and nutritional applications .
Properties
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C5H6O5/c6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPUVFBNQHVEEU-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5144-42-3 | |
Record name | L-Ornithine, 2-oxopentanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5144-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30958449 | |
Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34414-83-0, 5191-97-9 | |
Record name | Ornithine α-ketoglutarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34414-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5191-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ornithine oxoglurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005191979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (L)-Ornithine 2-oxoglutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034414830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (L)-ornithine 2-oxoglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-ornithine 2-oxoglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORNITHINE OXOGLURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FEN49K96W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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